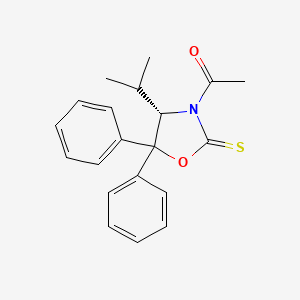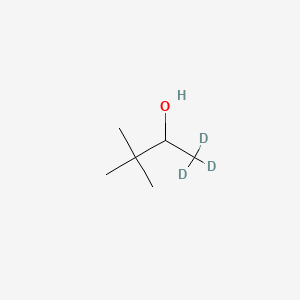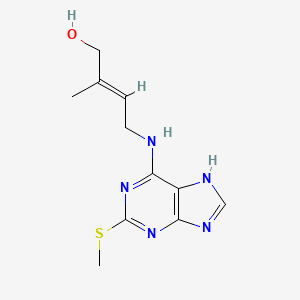
2-Methylthio-trans-zeatin (2MeStZ)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylthio-trans-zeatin is a type of cytokinin, a class of plant hormones that promote cell division and growth. This compound is a derivative of trans-zeatin, which is one of the most active cytokinins found in plants. Cytokinins play a crucial role in various plant growth processes, including cell division, shoot and root growth, and leaf senescence.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylthio-trans-zeatin typically involves the methylthiolation of trans-zeatin. This process requires specific reagents and conditions, such as iron, cysteine, and S-adenosylmethionine. The reaction occurs in two steps: initially, thiolation of trans-zeatin to form a thiolated intermediate, followed by a methyl transfer to produce 2-Methylthio-trans-zeatin .
Industrial Production Methods: Industrial production of 2-Methylthio-trans-zeatin can involve microbial fermentation processes. For instance, certain strains of Streptomyces bacteria have been reported to produce this compound naturally . The isolation and purification of 2-Methylthio-trans-zeatin from these microbial cultures involve techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Chemical Reactions Analysis
Types of Reactions: 2-Methylthio-trans-zeatin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving 2-Methylthio-trans-zeatin include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, such as specific pH levels and temperatures, to ensure the desired product formation .
Major Products Formed: The major products formed from the reactions of 2-Methylthio-trans-zeatin depend on the type of reaction and the reagents used. For example, oxidation of 2-Methylthio-trans-zeatin can produce oxidized derivatives with enhanced biological activity .
Scientific Research Applications
2-Methylthio-trans-zeatin has various scientific research applications in fields such as chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study cytokinin metabolism and signaling pathways. In biology, it is employed to investigate plant growth and development processes. In medicine, 2-Methylthio-trans-zeatin has shown potential as an antimalarial agent and has been studied for its antiproliferative effects against cancer cell lines . In industry, it is used in biofertilizer formulations to enhance plant growth and productivity .
Mechanism of Action
The mechanism of action of 2-Methylthio-trans-zeatin involves its interaction with cytokinin receptors in plant cells. Upon binding to these receptors, it activates signaling pathways that regulate various physiological processes, such as cell division, shoot and root growth, and leaf senescence. The molecular targets of 2-Methylthio-trans-zeatin include specific cytokinin receptors and downstream signaling proteins that mediate its effects .
Comparison with Similar Compounds
2-Methylthio-trans-zeatin is unique among cytokinins due to its methylthio group, which enhances its stability and biological activity. Similar compounds include trans-zeatin, cis-zeatin, and 2-Methylthio-cis-zeatin. While trans-zeatin and cis-zeatin are naturally occurring cytokinins with significant biological activity, 2-Methylthio-trans-zeatin and 2-Methylthio-cis-zeatin have additional methylthio groups that confer unique properties, such as increased resistance to degradation by cytokinin oxidase/dehydrogenase enzymes .
Properties
Molecular Formula |
C11H15N5OS |
|---|---|
Molecular Weight |
265.34 g/mol |
IUPAC Name |
(E)-2-methyl-4-[(2-methylsulfanyl-7H-purin-6-yl)amino]but-2-en-1-ol |
InChI |
InChI=1S/C11H15N5OS/c1-7(5-17)3-4-12-9-8-10(14-6-13-8)16-11(15-9)18-2/h3,6,17H,4-5H2,1-2H3,(H2,12,13,14,15,16)/b7-3+ |
InChI Key |
OQCUYSWDVHSTFH-XVNBXDOJSA-N |
Isomeric SMILES |
C/C(=C\CNC1=NC(=NC2=C1NC=N2)SC)/CO |
Canonical SMILES |
CC(=CCNC1=NC(=NC2=C1NC=N2)SC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


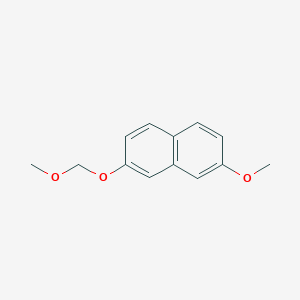

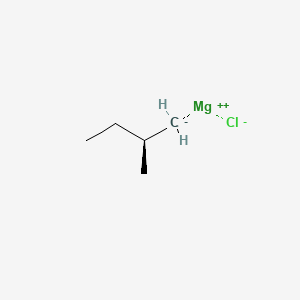
![(1S,4S,6R)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate](/img/structure/B15289532.png)
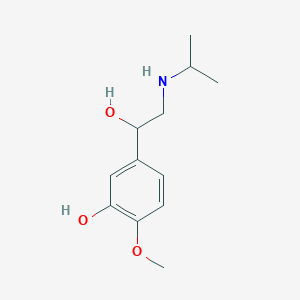

![(5R,6S)-6-(1-hydroxyethyl)-3-[2-[methanimidoyl(methyl)amino]ethylsulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15289557.png)

![N-[[2'-(1-Trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl] Pentanamide](/img/structure/B15289574.png)
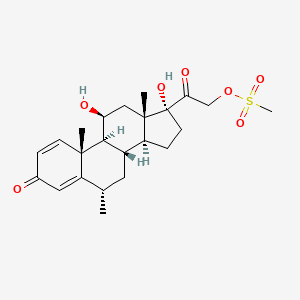
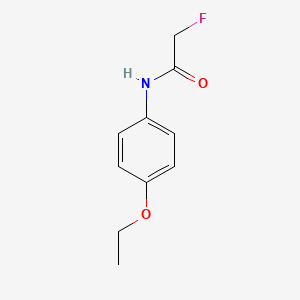
![Propyphenazone impurity C [EP impurity]](/img/structure/B15289590.png)
